molecular formula C18H17F4NO B2758811 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 1023441-47-5

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B2758811
CAS No.: 1023441-47-5
M. Wt: 339.334
InChI Key: BQNHXTMBCWMJSQ-UHFFFAOYSA-N
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Description

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is an intriguing chemical compound with distinct molecular architecture. This compound features a unique combination of a fluoro-trifluoromethyl-substituted phenyl ring and a trimethyl-substituted tetrahydroindolone structure, making it notable in various chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, one common method involves the following steps:

  • Initial Construction: The process begins by synthesizing the fluoro-trifluoromethyl-substituted phenyl intermediate.

  • Cyclization: This intermediate undergoes cyclization with specific reagents to form the tetrahydroindolone core.

  • Substitution: Finally, trimethyl groups are introduced to the indolone ring through selective alkylation.

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves optimized reaction conditions, ensuring higher yields and purity. Key steps include:

  • Catalysis: Utilizing efficient catalysts to accelerate the cyclization and substitution reactions.

  • Purification: Employing advanced purification techniques, such as chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one undergoes various chemical reactions, including:

  • Oxidation: This compound can be oxidized using reagents like KMnO₄, forming oxidized derivatives.

  • Reduction: It undergoes reduction with agents such as LiAlH₄, leading to different reduced products.

  • Substitution: The phenyl ring allows for electrophilic substitution reactions, introducing other substituents.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reducing Agents: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution Conditions: Acidic or basic catalysts, suitable solvents like dichloromethane

Major Products

The major products depend on the type of reaction; for instance:

  • Oxidation: Produces oxidized phenyl derivatives

  • Reduction: Yields reduced tetrahydroindolone variants

  • Substitution: Introduces new functional groups on the phenyl ring

Scientific Research Applications

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one has broad applications across various fields:

  • Chemistry: Used as a building block in synthesizing complex organic molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Explored for its role in drug discovery, particularly in designing novel pharmaceuticals.

  • Industry: Applied in the production of specialty chemicals and materials, contributing to advancements in materials science.

Comparison with Similar Compounds

When compared to similar compounds, 1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one stands out due to:

  • Unique Substitutions: The fluoro-trifluoromethyl and trimethyl groups confer unique properties.

  • Chemical Stability: Enhanced stability compared to unsubstituted counterparts.

  • Biological Activity: Distinct interactions with biological targets.

List of Similar Compounds

  • 1-[3-(Trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

  • 1-[4-chloro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO/c1-10-6-12-15(8-17(2,3)9-16(12)24)23(10)11-4-5-14(19)13(7-11)18(20,21)22/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHXTMBCWMJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=C(C=C3)F)C(F)(F)F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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